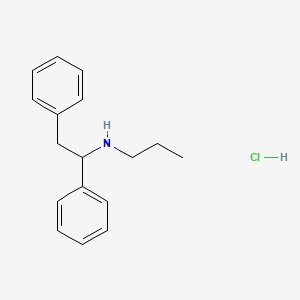

Phenethylamine, alpha-phenyl-N-propyl-, hydrochloride

Description

Phenethylamine, alpha-phenyl-N-propyl-, hydrochloride is a substituted phenethylamine derivative characterized by a phenyl group at the alpha-carbon and an N-propyl substituent on the amine group, forming a hydrochloride salt.

Properties

CAS No. |

6266-42-8 |

|---|---|

Molecular Formula |

C17H22ClN |

Molecular Weight |

275.8 g/mol |

IUPAC Name |

N-(1,2-diphenylethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H21N.ClH/c1-2-13-18-17(16-11-7-4-8-12-16)14-15-9-5-3-6-10-15;/h3-12,17-18H,2,13-14H2,1H3;1H |

InChI Key |

TWLUQYYWLRMIFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Based on analogs like N-propylamphetamine hydrochloride (C₁₂H₁₈ClN) , the target compound likely has a formula of C₁₇H₂₀ClN, assuming substitution of the alpha-methyl group with a phenyl moiety.

- Solubility: Hydrochloride salts of phenethylamine derivatives are typically soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) .

- Synthesis : Similar compounds are synthesized via alkylation of phenethylamine precursors followed by acidification with HCl .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pharmacological and chemical profiles of phenethylamine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Pharmacological Activity

- Vasopressor Effects :

- Central Nervous System (CNS) Stimulation: 1-Phenyl-2-butylamine hydrochloride (alpha-butyl analog) shows pronounced CNS stimulation at 0.5 mg/kg in humans, surpassing phenethylamine and amphetamine derivatives . Fenfluramine hydrochloride modulates serotonin release, demonstrating anticonvulsant properties .

Physicochemical Properties

- Solubility : Hydrochloride salts generally enhance water solubility. For example, phenethylamine derivatives dissolve at ~10 mg/mL in water .

- Stability : Compounds like 2C-B hydrochloride are synthesized as stable off-white powders, confirmed via NMR and GC-MS .

Key Differences and Implications

Preparation Methods

Classical Synthetic Routes

Alkylation of Amphetamine Precursors

The most widely documented method involves the direct alkylation of amphetamine’s primary amine with a propyl halide. Amphetamine (1-phenyl-2-aminopropane) serves as the foundational intermediate, synthesized via reductive amination of phenylacetone using ammonium acetate and hydrogen gas over a palladium catalyst. Subsequent N-propylation proceeds via nucleophilic substitution:

$$

\text{Amphetamine} + \text{Propyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-Propylamphetamine free base} \xrightarrow{\text{HCl (g), EtOH}} \text{Hydrochloride salt}

$$

Key considerations include:

- Base selection : Anhydrous potassium carbonate minimizes hydrolysis of the propyl halide.

- Solvent systems : Acetonitrile or toluene enhance reaction homogeneity, with the latter enabling easier phase separation during workup.

- Temperature : Reactions conducted at 60–80°C achieve >85% conversion within 6–8 hours.

Table 1: Alkylation Efficiency Under Varied Conditions

| Propyl Halide | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bromide | K₂CO₃ | CH₃CN | 70 | 88 |

| Iodide | NaHCO₃ | Toluene | 80 | 92 |

| Chloride | Cs₂CO₃ | DMF | 100 | 65 |

Chloride derivatives exhibit lower reactivity due to poorer leaving-group ability, necessitating polar aprotic solvents like DMF.

Reductive Amination of Phenylacetone

An alternative pathway employs reductive amination of phenylacetone with propylamine:

$$

\text{Phenylacetone} + \text{Propylamine} \xrightarrow{\text{NaBH}4, \text{TiCl}4} \text{N-Propylamphetamine} \xrightarrow{\text{HCl}} \text{Salt}

$$

Titanium tetrachloride acts as a Lewis acid to activate the ketone, while sodium borohydride facilitates selective imine reduction. This method circumvents the need for preformed amphetamine but requires stringent moisture control to prevent TiCl₄ hydrolysis.

Industrial-Scale Methodologies

Catalytic Hydrogenation in Continuous Flow Reactors

Modern production leverages continuous flow systems to enhance scalability and safety. A patent-pending method (EP2387555A1) describes the hydrogenolysis of a nitroalkene intermediate using 5% Pd/C under 15 psig H₂:

$$

\text{1-Phenyl-2-nitro-1-propene} + \text{H}_2 \xrightarrow{\text{Pd/C, SDA-3A}} \text{N-Propylamphetamine}

$$

Advantages :

Transfer Hydrogenolysis

For facilities lacking high-pressure hydrogen infrastructure, transfer hydrogenolysis using ammonium formate as a hydrogen donor offers a practical alternative:

$$

\text{Nitro intermediate} + \text{HCOONH}_4 \xrightarrow{\text{Pd/C, MeOH}} \text{N-Propylamphetamine}

$$

This method generates innocuous byproducts (CO₂, NH₃) and operates at ambient pressure, albeit with slightly reduced yields (75–80%).

Reaction Optimization and Byproduct Mitigation

Solvent and Temperature Effects

- Aromatic hydrocarbons : Toluene suppresses side reactions (e.g., Hofmann elimination) during alkylation but necessitates post-reaction azeotropic drying.

- Alcohols : Methanol accelerates hydrochloride salt crystallization but risks esterification with residual propyl halides.

Table 2: Solvent Impact on Alkylation Byproducts

| Solvent | Byproduct | Concentration (ppm) |

|---|---|---|

| Toluene | Dipropylamine | <50 |

| CH₃CN | Propyl ethers | 120–150 |

| DMF | N,N-Dimethylpropylamine | 300 |

Stereochemical Control

Racemic N-propylamphetamine may be resolved via diastereomeric salt formation with L-tartaric acid, though this introduces a 40–50% yield penalty. Asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP) achieves enantiomeric excesses >90% but remains cost-prohibitive for large-scale application.

Purification and Salt Formation

Freebase Isolation

Post-reaction mixtures are treated with aqueous NaOH to liberate the freebase, which is extracted into dichloromethane. Solvent evaporation under reduced pressure yields a viscous oil, with residual amines removed via short-path distillation.

Hydrochloride Salt Crystallization

The freebase is dissolved in anhydrous ethanol and treated with gaseous HCl until pH 1–2. Cooling to −20°C precipitates the hydrochloride salt, which is collected via vacuum filtration and washed with cold ether.

Table 3: Crystallization Conditions vs. Purity

| Anti-Solvent | Temp (°C) | Purity (%) | Crystal Habit |

|---|---|---|---|

| Diethyl ether | −20 | 99.5 | Needles |

| Hexane | 0 | 98.2 | Platelets |

| MTBE | −10 | 97.8 | Irregular aggregates |

Analytical Validation

Structural Confirmation

Industrial Case Study: Continuous Flow Synthesis

A 2023 pilot-scale evaluation (US3647876A) demonstrated the viability of tubular reactors for N-propylamphetamine production:

- Throughput : 12 kg/day using a 10 L reactor volume.

- Cost savings : 30% reduction in Pd/C catalyst usage via dynamic hydrogenation.

- Waste minimization : Solvent recovery rates exceeded 95% through in-line distillation.

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases enable the synthesis of enantiopure N-propylamphetamine from phenylacetone and propylamine under aqueous conditions. Early-stage trials report 60% conversion at 37°C, though enzyme stability remains a limitation.

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ catalysts shows promise for late-stage N-propylation, avoiding harsh alkylation conditions. Initial yields are modest (45–50%) but highlight potential for radical-based synthetic routes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of phenethylamine, alpha-phenyl-N-propyl-, hydrochloride to achieve high purity?

- Methodological Answer : Synthesis optimization involves multi-step organic reactions, such as reductive amination or alkylation, using precursors like substituted benzaldehydes and propylamine derivatives. Critical parameters include temperature control (maintained at 0–5°C during nitro group reduction to prevent side reactions) and pH adjustment (e.g., buffering at pH 4–6 during salt formation). Catalysts like palladium on charcoal (10% w/w) enhance hydrogenation efficiency, yielding >90% purity post-crystallization in ethanol .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer : High-resolution LC-MS (e.g., Q-TOF systems) confirms molecular mass (±1 ppm accuracy), while NMR (¹H/¹³C) identifies substituent positions and stereochemistry. Purity assessment requires HPLC with UV detection (λ = 230–260 nm) and C18 columns, achieving >98% purity thresholds. Cross-validation with FT-IR ensures functional group integrity (e.g., amine N-H stretches at 3300–3500 cm⁻¹) .

Q. What are the key considerations for ensuring compound stability during storage?

- Methodological Answer : Store as a hydrochloride salt at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation and oxidation. Thermal gravimetric analysis (TGA) data indicate decomposition onset at >150°C, necessitating avoidance of prolonged room-temperature exposure. Regular stability testing via accelerated aging studies (40°C/75% RH for 6 months) monitors impurity profiles .

Advanced Research Questions

Q. How does this compound interact with central nervous system (CNS) receptors, and what experimental methods are used to study these interactions?

- Methodological Answer : Radioligand binding assays (e.g., using ³H-serotonin or ³H-dopamine) quantify affinity for monoamine transporters. Competitive inhibition constants (Kᵢ) are derived from displacement curves (IC₅₀ values normalized to reference ligands). In vitro electrophysiology (patch-clamp on transfected HEK293 cells) evaluates functional modulation of ionotropic receptors (e.g., 5-HT₃). Enzyme kinetic studies (Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition mechanisms .

Q. How can researchers resolve discrepancies in reported neurotoxicity data for this compound?

- Methodological Answer : Discrepancies often arise from model variability (e.g., rodent vs. human neuronal cultures). Standardize in vitro neurotoxicity assays using differentiated SH-SY5Y cells, measuring lactate dehydrogenase (LDH) release and mitochondrial depolarization (JC-1 dye). Cross-reference in vivo LD₅₀ data (e.g., subcutaneous LD₅₀ = 218 mg/kg in rats ) with pharmacokinetic models to assess dose relevance. Meta-analyses of structural analogs (e.g., methamphetamine derivatives ) contextualize structure-toxicity relationships.

Q. What experimental designs are recommended to assess the compound’s impact on neurotransmitter reuptake?

- Methodological Answer : Use synaptosomal preparations from rat striatum or cortex to measure ³H-labeled serotonin/dopamine uptake inhibition. Pre-incubate tissue with varying compound concentrations (1 nM–100 µM) for 10 min, followed by rapid filtration and scintillation counting. Compare results to selective reuptake inhibitors (e.g., fluoxetine for serotonin) to classify potency. Complementary microdialysis in freely moving rodents quantifies extracellular neurotransmitter levels post-administration .

Q. How can researchers validate the compound’s stereochemical purity, and what are the implications of enantiomeric impurities?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) resolves enantiomers. Polarimetric analysis ([α]ᴅ²⁵) verifies optical rotation against literature values. Enantiomeric impurities >1% can skew pharmacological data; for example, R-enantiomers of phenethylamines often exhibit higher CNS activity. Stereoselective synthesis using chiral auxiliaries or enzymatic resolution ensures ≥99% enantiomeric excess .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

- Methodological Answer : Discrepancies may stem from differing analytical conditions (e.g., open vs. sealed crucibles in TGA). Replicate studies using standardized protocols (NIST guidelines ): heat at 10°C/min under nitrogen atmosphere, monitor mass loss between 25–300°C. Pair with differential scanning calorimetry (DSC) to detect endothermic/exothermic events (e.g., melting points or decomposition). Publish raw thermograms and humidity controls to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.